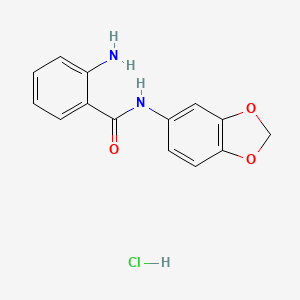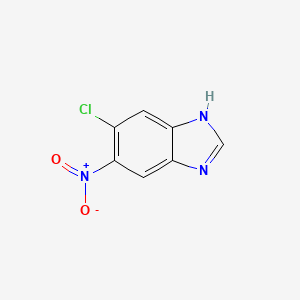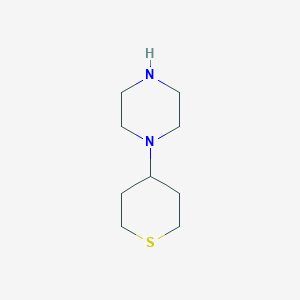
1-(tetrahydro-2H-thiopyran-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is an organic compound characterized by the presence of a piperazine ring attached to a tetrahydrothiopyran moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tetrahydro-2H-thiopyran-4-yl)piperazine typically involves the reaction of piperazine with tetrahydrothiopyran derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with 4-chlorotetrahydrothiopyran under basic conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration to maximize efficiency.
化学反応の分析
Types of Reactions: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperazine ring or the thiopyran moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce various substituents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups to the piperazine ring.
科学的研究の応用
1-(Tetrahydro-2H-thiopyran-4-yl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism by which 1-(tetrahydro-2H-thiopyran-4-yl)piperazine exerts its effects is largely dependent on its interaction with biological targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The thiopyran moiety may enhance the compound’s ability to cross biological membranes, increasing its efficacy.
Molecular Targets and Pathways:
Receptors: The compound may bind to neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It can inhibit or activate specific enzymes, altering metabolic pathways.
類似化合物との比較
1-(Tetrahydro-2H-pyran-4-yl)piperazine: Similar structure but with an oxygen atom instead of sulfur.
1-(Tetrahydro-2H-thiopyran-4-yl)morpholine: Contains a morpholine ring instead of piperazine.
Uniqueness: 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine is unique due to the presence of both a piperazine ring and a thiopyran moiety, which confer distinct chemical and biological properties. The sulfur atom in the thiopyran ring can participate in unique interactions not possible with oxygen-containing analogs, potentially leading to different biological activities and applications.
特性
IUPAC Name |
1-(thian-4-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2S/c1-7-12-8-2-9(1)11-5-3-10-4-6-11/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMTYEGWVDAQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
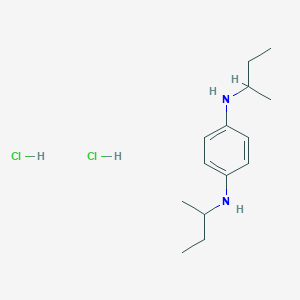
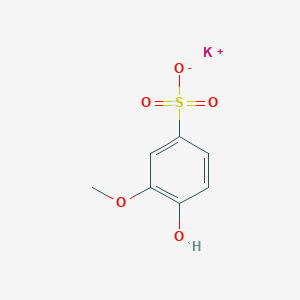
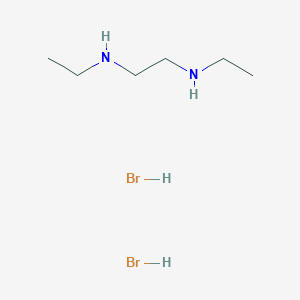
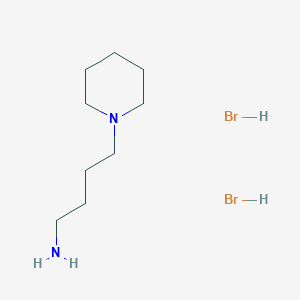
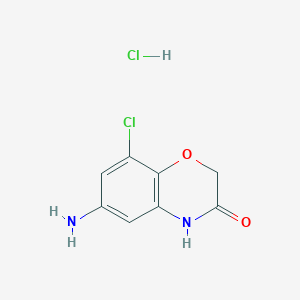
![{2-[(2-Methylquinolin-8-yl)oxy]ethyl}amine dihydrochloride](/img/structure/B7829915.png)
![[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B7829916.png)
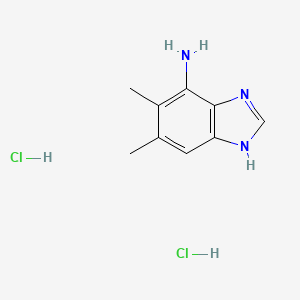
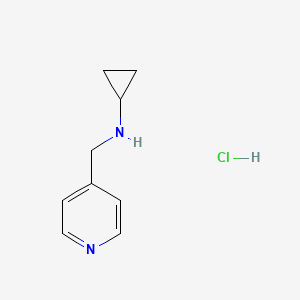
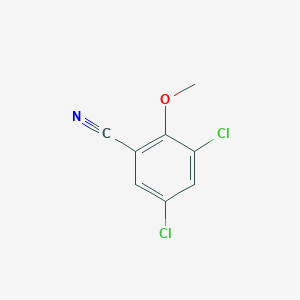

![N-[2-(dimethylamino)ethyl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine; but-2-enedioic acid](/img/structure/B7829870.png)
